molecular formula C14H15FN4S B1439411 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol CAS No. 1204297-63-1

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol

Cat. No. B1439411
CAS RN: 1204297-63-1
M. Wt: 290.36 g/mol
InChI Key: DTSWNECYCFVWAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be inferred from its name. In this case, “6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol” suggests that the compound contains a pyrimidine ring with a thiol group at the 4-position and a piperazine ring attached to the 4-fluorophenyl group at the 6-position .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol have demonstrated antimicrobial properties. A study synthesized derivatives involving piperazine and pyrimidine moieties and found that some compounds, including those with fluorophenyl groups, exhibited high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Antiviral Properties

Derivatives of piperazine and pyrimidine have been designed and tested for their antiviral properties, particularly against the tobacco mosaic virus (TMV). Some of these compounds have shown potential as TMV inhibitors, suggesting their usefulness in antiviral research (Nagalakshmamma et al., 2020).

Antitumor Activity

Research indicates that pyrimidine derivatives, including those with piperazine structures, have been synthesized and evaluated for their antitumor activities. These compounds have shown effectiveness against various human cancer cell lines, indicating their potential in cancer treatment research (Li et al., 2020).

Antipsychotic Potential

Compounds with a structure incorporating piperazine and pyrimidine have been studied for their potential as antipsychotic agents. They have shown affinity for dopamine and serotonin receptors, which is significant in the development of new antipsychotic drugs (Raviña et al., 2000).

Synthesis and Medicinal Chemistry

These compounds are also notable in the field of medicinal chemistry for their synthetic processes and applications in drug development. This includes their use in designing inhibitors for protein kinases and other enzymes relevant in various diseases (Russell et al., 2015).

Drug Metabolism Studies

Studies involving compounds related to 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol are important in understanding drug metabolism, particularly in antineoplastic agents used in cancer treatment (Gong et al., 2010).

Safety and Hazards

The safety and hazards associated with “6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol” are not explicitly stated in the available resources .

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c15-11-1-3-12(4-2-11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSWNECYCFVWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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